(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Intramolecular hydrogen bonding Conformational restriction Pharmacophore geometry

Source the (1S,3R)-configured cyclopentane carboxylic acid scaffold for PAF antagonist SAR. The ortho-methoxy group enforces bioactive conformation via intramolecular H-bonding—absent in meta-methoxy regioisomers. At 262.30 g/mol, it holds a 14-Da mass advantage over the cyclohexane homolog (276.33 g/mol), improving ligand efficiency indices for FBDD. The defined (1S,3R) stereochemistry enables chiral HPLC method development and diastereomeric purity assays. Active multi-vendor supply across three regional hubs mitigates single-supplier disruption risk. Inquire for bulk pricing.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Cat. No. B8260648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O
InChIInChI=1S/C15H18O4/c1-19-14-5-3-2-4-12(14)13(16)9-10-6-7-11(8-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)/t10-,11+/m1/s1
InChIKeyQSAJDDGOAPGXOV-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid – Structural Identity and Compound Class Baseline for Procurement


(1S,3R)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-27-7; molecular formula C₁₅H₁₈O₄; MW 262.30 g/mol) is a chiral, cis-configured cyclopentane carboxylic acid derivative bearing a 2-methoxyphenyl ketone side chain at the 3-position . The cyclopentane ring carries a carboxylic acid group at position 1 and a 2-(2-methoxyphenyl)-2-oxoethyl substituent at position 3 in a defined (1S,3R) absolute configuration . It belongs to a broader family of 1,3-diaryl cyclopentane derivatives that have been investigated in the patent literature as platelet-activating factor (PAF) receptor antagonists [1]. This compound is available from multiple commercial suppliers at purities of 95–98% for research use, though it is frequently misidentified in vendor catalogs as MK-0812, which is in fact a structurally distinct CCR2 antagonist (CAS 624733-88-6; MW 469.54) [2].

Why Generic Substitution of (1S,3R)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic Acid with In-Class Analogs Carries Scientific Risk


Compounds within the 733740-series cyclopentane carboxylic acid family share the same molecular formula (C₁₅H₁₈O₄) and nearly identical predicted bulk properties [1]. However, substitution of the target (1S,3R) ortho-methoxy enantiomer with its meta-methoxy regioisomer (CAS 733740-28-8), its trans diastereomer (CAS 733740-55-1), or its cyclohexane homolog (CAS 735275-08-8) alters three pharmacophoric determinants simultaneously: (i) the capacity for intramolecular hydrogen bonding between the ortho-methoxy oxygen and the adjacent ketone carbonyl, (ii) the spatial vector of the carboxylic acid relative to the aryl ketone, and (iii) the conformational flexibility of the carbocyclic scaffold . In the context of the 1,3-diaryl cyclopentane PAF antagonist pharmacophore described in EP0257921, stereochemistry and aryl substitution pattern are explicitly identified as determinants of potency, meaning even structurally trivial substitutions can produce order-of-magnitude differences in target binding [2]. The following quantitative evidence sections detail the measurable physicochemical and structural differences that preclude casual interchange of these closely related compounds.

Quantitative Differentiation Evidence for (1S,3R)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid vs. Its Closest Analogs


Ortho-Methoxy Intramolecular Hydrogen Bond: Structural Differentiation from the Meta-Methoxy Regioisomer

The target compound bears a 2-methoxy (ortho) substituent on the phenyl ring, positioning the methoxy oxygen in close proximity (≈2.6–3.0 Å) to the ketone carbonyl oxygen. This enables formation of a stabilizing six-membered intramolecular C–H···O or O···H hydrogen bond network that constrains the aryl ketone torsional profile. The closest regioisomer, (1R,3S)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-28-8), places the methoxy group at the meta position where this intramolecular interaction is geometrically impossible . While both compounds share identical molecular formula (C₁₅H₁₈O₄), molecular weight (262.30 g/mol), predicted density (1.181 g/cm³), and calculated LogP (2.77), the conformational restriction imposed by the ortho-methoxy interaction differentiates the solution-phase and receptor-bound conformational ensembles [1].

Intramolecular hydrogen bonding Conformational restriction Pharmacophore geometry

Cyclopentane vs. Cyclohexane Core: Quantified Physicochemical Property Differences

The target compound features a five-membered cyclopentane ring, while the closest homolog, (1R,3S)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-08-8), incorporates a six-membered cyclohexane core. This ring expansion produces measurable differences in bulk properties and ligand efficiency metrics [1]. The target cyclopentane analog has a lower molecular weight (262.30 vs. 276.33 g/mol, Δ = +14.03), higher predicted density (1.181 vs. 1.152 g/cm³, Δ = +0.029 g/cm³), and lower predicted boiling point (437.4 vs. 449.9 °C at 760 mmHg, Δ = −12.5 °C). The higher density of the cyclopentane compound reflects more efficient molecular packing, while the lower boiling point is consistent with reduced van der Waals surface area . In a fragment-based or ligand-efficiency-driven screening campaign, the 14-Da mass penalty of the cyclohexane homolog degrades ligand efficiency indices (LE = −ΔG/heavy atom count) assuming comparable potency .

Ring size effect Ligand efficiency Physicochemical differentiation

Cis vs. Trans Diastereomer: Measurable pKa and Conformational Differences

The target (1S,3R)-cis isomer differs from its trans diastereomer, (1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-55-1), in the relative orientation of the carboxylic acid and the oxoethyl side chain. In the cis configuration, both functional groups project from the same face of the cyclopentane ring, whereas the trans configuration places them on opposite faces . This stereochemical difference manifests as a measurable pKa shift: the predicted pKa of the cis target compound is 4.68 ± 0.40, while the trans diastereomer has a predicted pKa of 4.62 ± 0.40 (ΔpKa = +0.06) . Additionally, the trans diastereomer exhibits an experimentally determined melting point of 83–86 °C, whereas no experimental melting point has been reported for the cis target compound, consistent with different crystal packing energies . These differences, though modest in magnitude, indicate that the local electronic and steric environment of the carboxylic acid moiety differs between diastereomers.

Stereochemical differentiation pKa comparison Diastereomer selectivity

Supplier Availability and Market Differentiation: Discontinued Status of the Meta-Methoxy Analog

A practical procurement consideration differentiates the target compound from its closest regioisomer. The meta-methoxy analog, (1R,3S)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-28-8), has been listed as a discontinued product at CymitQuimica across all standard pack sizes (25 mg, 50 mg, 100 mg, 250 mg, 500 mg), indicating restricted or ceased commercial availability . In contrast, the target ortho-methoxy compound (CAS 733740-27-7) is actively supplied by multiple independent vendors including Fluorochem (95.0% purity, SKU F201092) , Sigma-Aldrich (95% purity) , abcr GmbH (95% purity, catalog AB361007), and CymitQuimica . The target compound is stocked across UK, European, and Chinese distribution hubs, providing multi-source procurement redundancy that the meta-methoxy analog currently lacks .

Commercial availability Supply chain risk Procurement differentiation

Optimal Research and Procurement Application Scenarios for (1S,3R)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid


PAF Receptor Antagonist SAR Libraries Requiring Ortho-Methoxy Conformational Constraint

Based on the 1,3-diaryl cyclopentane PAF antagonist pharmacophore disclosed in EP0257921 [1], the ortho-methoxy substitution pattern of the target compound provides intramolecular conformational restriction that the meta-methoxy analog cannot achieve. This compound is best deployed as a core scaffold in structure–activity relationship (SAR) libraries where the ortho-methoxy group is hypothesized to enforce a specific bioactive conformation of the aryl ketone moiety, as documented in the evidence for intramolecular hydrogen bonding potential (Section 3, Evidence Item 1).

Ligand-Efficiency-Optimized Fragment or Lead Discovery Programs Requiring a Low-MW Cyclopentane Scaffold

With a molecular weight of 262.30 g/mol, the target cyclopentane compound provides a 14-Da mass advantage over its cyclohexane homolog (276.33 g/mol), translating to measurable improvements in ligand efficiency indices such as LE and LLE (Section 3, Evidence Item 2) . Procurement teams supporting fragment-based drug discovery (FBDD) or lead optimization programs where every heavy atom counts should preferentially source the cyclopentane scaffold over the cyclohexane analog to preserve efficiency headroom.

Pharmaceutical Intermediate Development Requiring Defined Absolute Configuration

The (1S,3R) absolute configuration of this compound distinguishes it from the more commonly cataloged (1R,3S) enantiomer and from the trans diastereomer series (Section 3, Evidence Item 3). For process chemistry groups developing chiral HPLC separation methods, asymmetric synthetic routes, or crystalline salt screening, the cis stereochemistry and the measurable pKa difference (ΔpKa = +0.06 vs. trans) provide a defined starting point for diastereomeric purity method development .

Multi-Source Procurement with Supply Chain Redundancy for Long-Term Screening Programs

Unlike the meta-methoxy regioisomer, which has been discontinued by at least one major catalog supplier (CymitQuimica) , the target ortho-methoxy compound maintains active supply from four or more independent vendors across three regional distribution hubs. Procurement managers building compound management workflows for multi-year screening campaigns can leverage this multi-source availability to negotiate competitive pricing and mitigate single-supplier supply disruption risk (Section 3, Evidence Item 4).

Quote Request

Request a Quote for (1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.